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Compound of Interest

Compound Name: Amlodipine Maleate

Cat. No.: B1667248

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine maleate, a salt of the long-acting dihydropyridine calcium channel blocker
amlodipine, is a widely used active pharmaceutical ingredient (API) in the treatment of
hypertension and angina. The solid-state properties of amlodipine maleate are of paramount
importance as they can significantly influence the drug's stability, solubility, dissolution rate, and
ultimately, its bioavailability. This technical guide provides an in-depth overview of the critical
physicochemical properties of amlodipine maleate crystals, with a focus on its polymorphic
forms. All quantitative data is presented in structured tables for ease of comparison, and
detailed experimental protocols for key analytical techniques are provided.

General Physicochemical Properties

Amlodipine maleate is a white to off-white crystalline powder. Its fundamental properties are
summarized in the table below.
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Property Value Reference

3-ethyl 5-methyl 2-[(2-
aminoethoxy)methyl]-4-(2-

Chemical Name chlorophenyl)-6-methyl-1,4- [1]
dihydropyridine-3,5-

dicarboxylate maleate

Molecular Formula C24H29CIN209 [1]

Molecular Weight 524.95 g/mol [1]
White to off-white crystalline

Appearance (2]
powder

Polymorphism of Amlodipine Maleate

Polymorphism is the ability of a solid material to exist in more than one crystalline form.
Different polymorphs of the same compound can exhibit distinct physicochemical properties.
Amlodipine maleate is known to exist in at least two polymorphic forms, designated as Form |
and Form I1.[3]

Crystal Structure and Morphology

Detailed descriptions of the crystal habit for each polymorph are not extensively available in the
public literature, but they can be generally characterized by their unique powder X-ray
diffraction patterns. The preparation of these forms involves controlled crystallization from
specific solvent systems.

Preparation of Polymorphic Forms:

e Form I: Can be prepared by dissolving amlodipine base and maleic acid in a solvent such as
tertiary butylacetate at an elevated temperature, followed by cooling and filtration.

e Form II: The preparation of Form Il is also achieved through controlled crystallization,
potentially using different solvent systems or conditions than those for Form 1.

Data Presentation
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Table 1: Solubility of Amlodipine Maleate

The solubility of amlodipine maleate is a critical factor in its dissolution and absorption.

Solvent Solubility

Water Sparingly soluble

Methanol Soluble

Ethanol Approximately 12.5 mg/mL

DMSO Soluble (up to 100 mg/mL)

Dimethylformamide (DMF) Approximately 20 mg/mL
References:

Table 2: Thermal Properties of Amlodipine Maleate
Polymorphs by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat
required to increase the temperature of a sample and a reference. It is used to characterize the
melting point and thermal transitions of crystalline materials.

Polymorphic Form DSC Peak(s) (°C)

Form | 174.1 and 176.6

Form Il 170.2,173.6, and 175.1
Reference:

Table 3: Powder X-ray Diffraction (PXRD) Data for
Amlodipine Maleate Polymorphs

PXRD is a primary technique for the characterization of crystalline solids. The 20 values
represent the diffraction angles of X-rays from the crystal lattice planes.
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Form | (26 values) Form Il (26 values)
4.459 4421
8.871 8.851
10.593 10.147
11.160 11.421
11.488 12.032
12.700 12.644
13.296 13.071
13.590 13.297
15.694 13.490
17.730 14.435
18.156 14.838
18.608 15.655
19.208 17.052
19.772 17.561
20.126 18.072
20.908 18.611
21.523 19.186
21.964 19.692
22.985 20.078
23.687 21.237
24.584 21.958
25.085 22912
25.538 23.536
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26.269 24.191
26.753 24.493
27.504 25.058
28.095 25.932
29.972 26.264
30.433 26.717
31.175 27.250
31.824 28.051
32.671 29.778
33.564 31.728
34.132 33.512
36.223 33.987
37.836 35.233
38.776 37.085
39.914 40.536
Reference:

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Peak Assignments for Amlodipine

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.
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Wavenumber (cm~?) Functional Group Assignment
~3295 N-H stretching (amine)
~3157 Aromatic C-H stretching
~2981 Aliphatic C-H stretching
~1670 C=0 stretching (ester)
~1490 Aromatic C=C stretching
~1263 C-O stretching (ester)
~753 C-Cl stretching
References:

Experimental Protocols
Differential Scanning Calorimetry (DSC)

Obijective: To determine the thermal transitions, including melting point and polymorphic
transitions, of amlodipine maleate crystals.

Apparatus: A calibrated Differential Scanning Calorimeter (e.g., Perkin-Elmer Pyris-6 DSC).
Procedure:

e Accurately weigh 2-5 mg of the amlodipine maleate crystal sample into an aluminum DSC
pan.

o Seal the pan hermetically. An empty sealed pan is used as a reference.
e Place the sample and reference pans into the DSC cell.

e Purge the cell with a continuous flow of nitrogen at a rate of 20-50 mL/min to maintain an
inert atmosphere.

» Equilibrate the sample at a starting temperature of approximately 30°C.
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e Heat the sample at a constant rate, typically 5-10°C/min, up to a final temperature of
approximately 250°C.

e Record the heat flow as a function of temperature.

e Analyze the resulting thermogram to identify endothermic (melting, transitions) and
exothermic (crystallization) events.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form (polymorph) of amlodipine maleate and to
characterize its crystal lattice structure.

Apparatus: A powder X-ray diffractometer (e.g., Bruker Axs, D8 Advance Powder X-ray
Diffractometer) with a Cu Ka radiation source.

Procedure:

e Prepare the sample by gently grinding the amlodipine maleate crystals into a fine,
homogeneous powder using an agate mortar and pestle.

e Mount the powdered sample onto a sample holder, ensuring a flat, level surface.
e Place the sample holder into the diffractometer.
o Set the instrument parameters:

X-ray source: Cu Ka (A = 1.5406 A)

[e]

(¢]

Voltage and Current: Typically 40 kV and 40 mA.

[¢]

Scan range (20): 2° to 40°.

[¢]

Scan speed or step size/time: e.g., 0.02° per step with a counting time of 1-2 seconds per
step.

e |nitiate the scan and collect the diffraction data.
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» Process the resulting diffractogram to identify the characteristic 20 peaks and their relative
intensities.

o Compare the obtained pattern with reference diffractograms for known polymorphs of
amlodipine maleate.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of amlodipine maleate for structural elucidation and
identification.

Apparatus: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)
accessory.

Procedure:

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR crystal.

e Place a small amount of the amlodipine maleate powder onto the ATR crystal, ensuring
complete coverage of the crystal surface.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

¢ Collect the sample spectrum over a range of 4000 to 400 cm™—1.
o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
o Process the spectrum by performing a background subtraction.

« ldentify the characteristic absorption bands and correlate them to the functional groups
present in the amlodipine maleate molecule.
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Visualization of Polymorph Characterization
Workflow

The following diagram illustrates the logical workflow for the characterization of amlodipine
maleate polymorphs.
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Caption: Workflow for the characterization of Amlodipine Maleate polymorphs.

Conclusion

The physicochemical properties of amlodipine maleate crystals, particularly its polymorphism,
are crucial for the development of stable and effective pharmaceutical formulations. This guide
has summarized the key properties of amlodipine maleate and its known polymorphic forms,
Form | and Form II, providing quantitative data from DSC and PXRD analyses. Detailed
experimental protocols for the characterization of these forms have also been presented. A
thorough understanding and control of these properties are essential for ensuring the quality,
safety, and efficacy of amlodipine maleate drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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